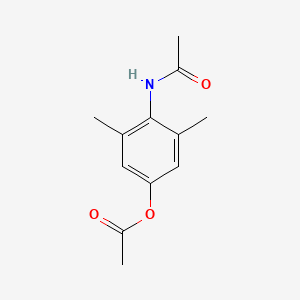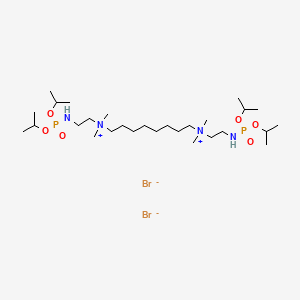
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) is a quaternary ammonium compound known for its unique structure and properties. This compound is characterized by its two cationic head groups and two alkyl chains, making it a dimeric or gemini surfactant. Such compounds are widely studied for their superior properties compared to mono-quaternary ammonium compounds, including lower critical micelle concentration and more efficient surface tension reduction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) involves a quaternary ammonium reaction. The process typically includes the reaction of dimethylaminoethyl compounds with octamethylene bromide under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is obtained through a series of purification steps, including filtration, washing, and drying .
Analyse Des Réactions Chimiques
Types of Reactions
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The bromide ions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various anionic salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as phosphonoaminoethyl derivatives and substituted quaternary ammonium compounds .
Applications De Recherche Scientifique
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance reaction rates and product yields.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mécanisme D'action
The mechanism of action of Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) involves its interaction with negatively charged bacterial membranes. The cationic head groups of the compound disrupt the membrane integrity, leading to the release of intracellular contents and bacterial cell death. Additionally, the compound interacts with intracellular proteins and DNA, further enhancing its antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyltrimethylammonium bromide: A mono-quaternary ammonium compound with similar antibacterial properties but lower efficiency.
Hexadecyltrimethylammonium bromide: Another mono-quaternary ammonium compound with longer alkyl chains and different surfactant properties.
Uniqueness
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) stands out due to its dimeric structure, which provides superior properties such as lower critical micelle concentration and more efficient surface tension reduction. These properties make it more effective in various applications compared to its mono-quaternary counterparts .
Propriétés
Numéro CAS |
20021-06-1 |
|---|---|
Formule moléculaire |
C28H66Br2N4O6P2 |
Poids moléculaire |
776.6 g/mol |
Nom IUPAC |
2-[di(propan-2-yloxy)phosphorylamino]ethyl-[8-[2-[di(propan-2-yloxy)phosphorylamino]ethyl-dimethylazaniumyl]octyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C28H66N4O6P2.2BrH/c1-25(2)35-39(33,36-26(3)4)29-19-23-31(9,10)21-17-15-13-14-16-18-22-32(11,12)24-20-30-40(34,37-27(5)6)38-28(7)8;;/h25-28H,13-24H2,1-12H3,(H,29,33)(H,30,34);2*1H/q+2;;/p-2 |
Clé InChI |
YFLRYKFUAAKYOP-UHFFFAOYSA-L |
SMILES canonique |
CC(C)OP(=O)(NCC[N+](C)(C)CCCCCCCC[N+](C)(C)CCNP(=O)(OC(C)C)OC(C)C)OC(C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


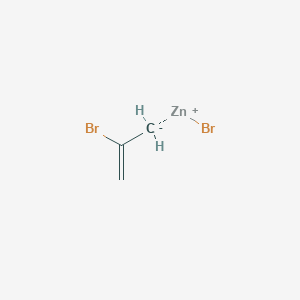

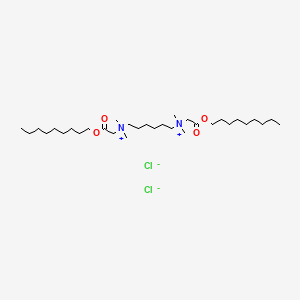
![(3aR,8R,9R,9aR)-8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B13729846.png)
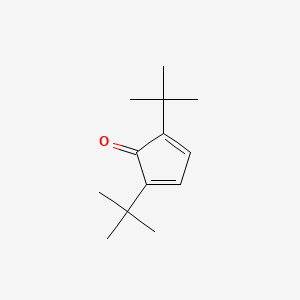
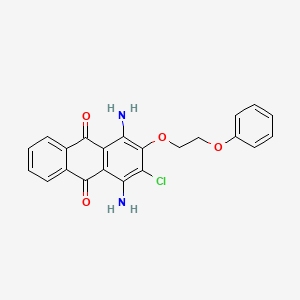

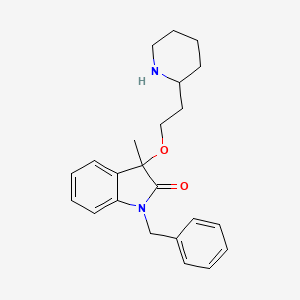
![2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13729857.png)
